molecular formula C13H13FN2O2 B5694692 3-ETHYL-N-(3-FLUOROPHENYL)-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE

3-ETHYL-N-(3-FLUOROPHENYL)-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE

Cat. No.: B5694692
M. Wt: 248.25 g/mol
InChI Key: ACDZFPQCRXEAIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-ETHYL-N-(3-FLUOROPHENYL)-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the oxazole family. This compound is characterized by the presence of an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom. The compound also features a fluorophenyl group, an ethyl group, and a carboxamide group, making it a molecule of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ETHYL-N-(3-FLUOROPHENYL)-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an α-haloketone and an amide.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Attachment of the Ethyl Group: The ethyl group can be introduced through an alkylation reaction.

    Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction involving an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, and pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-ETHYL-N-(3-FLUOROPHENYL)-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The fluorophenyl group can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles can be used under appropriate conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the oxazole ring.

    Reduction: Reduced forms of the compound, such as alcohols or amines.

    Substitution: Substituted derivatives with different functional groups replacing the fluorophenyl group.

Scientific Research Applications

3-ETHYL-N-(3-FLUOROPHENYL)-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-ETHYL-N-(3-FLUOROPHENYL)-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-ETHYL-N-(4-FLUOROPHENYL)-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE
  • 3-ETHYL-N-(3-CHLOROPHENYL)-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE
  • 3-ETHYL-N-(3-BROMOPHENYL)-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE

Uniqueness

3-ETHYL-N-(3-FLUOROPHENYL)-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE is unique due to the presence of the fluorophenyl group, which can impart distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-ethyl-N-(3-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2O2/c1-3-11-12(8(2)18-16-11)13(17)15-10-6-4-5-9(14)7-10/h4-7H,3H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACDZFPQCRXEAIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1C(=O)NC2=CC(=CC=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 13.3 grams (0.120 mole) of m-fluoroaniline and 20.9 ml. (0.150 mole of triethylamine in 120 ml. of toluene is treated by dropwise addition with 22.5 grams (0.129 mole) of 3-ethyl-5-methyl-4-isoxazole carbonyl chloride in 100 ml. of toluene while maintaining the temperature between 30°-35° during addition. The mixture is stirred at room temperature overnight, filtered and the filtrate washed with 2N hydrochloric acid. The toluene is dried and evaporated with the residue recrystallized from toluene to give N-(m-fluorophenyl)-3-ethyl-5-methyl-4-isoxazole carboxamide (m.p. 99.5°-101° C.).
Quantity
13.3 g
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reactant
Reaction Step One
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0.15 mol
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reactant
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0 (± 1) mol
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solvent
Reaction Step Three
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22.5 g
Type
reactant
Reaction Step Four
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0 (± 1) mol
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solvent
Reaction Step Four

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